
槐定碱
描述
Sophoranone is a bioactive component derived from traditional Chinese medicine, particularly found in the roots of Sophora species like Sophora tonkinensis and Sophora subprostrata. It has garnered interest due to its various pharmacological activities, including potent anti-cancer properties. Sophoranone has been studied for its impact on human leukemia cells, where it has been observed to induce apoptosis through mechanisms involving the formation of reactive oxygen species and the opening of mitochondrial permeability transition pores (Kajimoto et al., 2002). This compound's synthesis, molecular structure, chemical reactions, and properties are of significant interest to researchers due to its therapeutic potential.
Synthesis Analysis
The synthesis of Sophoranone involves the extraction and purification from natural sources, notably the roots of Sophora species. Initially identified through screening for apoptosis-inducing activity in human leukemia cells, Sophoranone was isolated alongside other flavonoids from methanol extracts of these roots. The synthetic approaches focus on isolating and characterizing Sophoranone to understand its chemical nature and potential applications in medicine (Komatsu et al., 1970).
Molecular Structure Analysis
Sophoranone, identified through detailed chemical analysis, is classified among flavonoids, with specific structural features contributing to its bioactivity. Its molecular structure, characterized by spectral analysis and chemical data, reveals a compound with significant biological relevance, especially in inducing apoptosis in cancer cells. The understanding of its structure aids in exploring synthetic analogs and derivatives with enhanced activity or reduced toxicity (Komatsu et al., 1970).
Chemical Reactions and Properties
Sophoranone exhibits a strong ability to interact with cellular components, leading to the induction of apoptosis in cancer cells. Its action involves the early stages of treatment, where it promotes reactive oxygen species formation and triggers mitochondrial dysfunction by opening permeability transition pores. These interactions underscore Sophoranone's potential as a therapeutic agent, with its chemical properties closely linked to its biological effects (Kajimoto et al., 2002).
Physical Properties Analysis
While specific details on Sophoranone's physical properties such as solubility, melting point, and crystalline structure are not directly provided, these aspects are crucial for its formulation and delivery as a therapeutic agent. The solubility in particular mediums and stability under various conditions would be significant for its application in drug development processes.
Chemical Properties Analysis
Sophoranone's chemical properties, including its reactivity with other compounds and stability, are vital for understanding its pharmacological potential. Its interaction with cellular enzymes, particularly those involved in apoptosis and cancer cell proliferation, highlights its therapeutic relevance. Additionally, the lack of correlation between in vitro and in vivo studies due to its poor absorption and high plasma protein binding suggests challenges in its clinical application that need to be addressed (Zheng et al., 2020).
科学研究应用
CYP2C9 酶抑制
槐定碱已被确定为CYP2C9 酶的有效抑制剂,该酶负责代谢肝脏中的许多药物 {svg_1}。研究表明,槐定碱可以在体外显着抑制CYP2C9 的活性。 然而,由于其口服吸收率低和血浆蛋白结合率高,槐定碱在体内没有表现出相同的抑制作用 {svg_2}。这一发现对于理解药物相互作用和开发更安全的用药方案至关重要。
肌肉细胞分化
研究表明,槐定碱促进兔眼外肌C2C12 肌肉细胞和卫星细胞的分化 {svg_3}。这表明它在治疗麻痹性斜视等需要肌肉再生疾病方面具有潜在的应用价值。 槐定碱能够在没有不良影响的情况下增强肌肉细胞分化,使其成为进一步临床研究的有希望的候选药物 {svg_4}。
传统中药
槐定碱在中药中用于治疗急性咽喉感染和喉咙痛 {svg_5}。它在传统疗法中的应用突出了其缓解上呼吸道症状的潜力,为探索其在现代医疗实践中的治疗益处提供了基础。
药理活性
槐定碱表现出多种药理活性,包括抗炎和抗菌特性 {svg_6}。这些活性对于开发治疗各种疾病的新方法具有重要意义,特别是涉及炎症和细菌感染的疾病。
药物吸收和生物利用度
槐定碱的研究突出了其口服吸收和生物利用度存在的问题,因为其渗透性低,血浆蛋白结合率高 {svg_7}。了解这些特征对于开发具有有效递送系统的槐定碱治疗方法至关重要。
作用机制
Sophoranone is a bioactive flavonoid compound isolated from the root of Sophora subprostrata . It has been studied for its various pharmacological activities, including its effects on cell differentiation .
Target of Action
Sophoranone primarily targets C2C12 cells and satellite cells within extraocular muscles . These cells play a crucial role in muscular repair, particularly in conditions like paralytic strabismus, which involves a functional loss of extraocular muscles resulting from muscular or neuronal disorders .
Mode of Action
Sophoranone interacts with its targets by promoting their differentiation . It has been observed to increase C2C12 cell proliferation .
Biochemical Pathways
It has been shown to increase the gene expressions of myh3, myog, and mck, which are markers for myogenic differentiation .
Pharmacokinetics
Sophoranone exhibits low oral absorption and extensive plasma protein binding . These properties may influence its bioavailability and the correlation between its in vitro and in vivo effects .
Result of Action
Sophoranone promotes the differentiation of both C2C12 and satellite cells within extraocular muscles in rabbits . This effect was verified based on cell morphology and expression levels of mRNA and protein markers of myogenic differentiation . The capacity of Sophoranone to enhance the differentiation of these cells suggests that it may provide a safe and effective means to promote the repair of damaged extraocular muscles .
Action Environment
The action of Sophoranone can be influenced by environmental factors such as the permeability of the compound in the cellular environment. For instance, its very low permeability in Caco-2 cells, which suggests poor absorption in vivo, may lead to a lack of correlation between its in vitro and in vivo effects . Additionally, its high degree of plasma protein binding (>99.9%) may also influence its action, efficacy, and stability .
未来方向
Sophoranone has been found to promote the differentiation of C2C12 and satellite cells within extraocular muscles in rabbits . This suggests that sophoranone may provide a safe and effective means to promote repair of damaged extraocular muscles . Future work involving the potential use of sophoranone in the treatment of strabismus will require investigation into such issues as changes in muscle lengths, muscle fiber size, muscle force, and other compensatory extraocular biomechanics .
属性
IUPAC Name |
(2S)-7-hydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O4/c1-18(2)7-10-21-15-23(16-22(29(21)33)11-8-19(3)4)28-17-27(32)25-13-14-26(31)24(30(25)34-28)12-9-20(5)6/h7-9,13-16,28,31,33H,10-12,17H2,1-6H3/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORSRBKNYXPSDO-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)[C@@H]2CC(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331625 | |
| Record name | Sophoranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23057-55-8 | |
| Record name | Sophoranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23057-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sophoranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Sophoranone?
A1: Sophoranone exhibits its anticancer activity primarily through the induction of apoptosis in tumor cells. [, , ] This effect is mediated through the formation of reactive oxygen species (ROS) and the subsequent opening of mitochondrial permeability transition pores. [] This mitochondrial disruption leads to the release of cytochrome c, a key signaling molecule in the apoptotic pathway. Interestingly, Sophoranone's impact on mitochondria appears to be linked to its interaction with complexes III and IV of the mitochondrial respiratory chain, as inhibitors of these complexes prevent cytochrome c release and apoptosis induction. []
Q2: How does Sophoranone compare to other flavonoids in terms of its anti-cancer activity?
A2: Sophoranone demonstrates significantly stronger growth-inhibitory and apoptosis-inducing activities against leukemia U937 cells compared to other well-known flavonoids such as daidzein, genistein, and quercetin. [] This suggests a unique mechanism of action and highlights its potential as a potent anticancer agent.
Q3: What is the chemical structure of Sophoranone?
A3: Sophoranone ((-)-Sophoranone) is a prenylated flavonoid. Its structure was first elucidated in research on the constituents of Sophora subprostrata Chun et T. Chen. [, ] While its exact molecular formula and weight are not provided in these abstracts, its structure is described in detail.
Q4: Has Sophoranone demonstrated any effects on muscle cell differentiation?
A4: Research indicates that Sophoranone promotes the differentiation of both C2C12 cells and satellite cells within extraocular muscles in rabbit models. [] This effect was observed at concentrations that did not induce apoptosis, ROS production, or cell cycle disruption in C2C12 cells, suggesting a potential therapeutic window for muscle repair applications.
Q5: What analytical methods are commonly used to study Sophoranone?
A6: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) has been successfully employed for the simultaneous determination of Sophoranone and other bioactive compounds from Sophora tonkinensis in rat plasma. [] This method enables the sensitive and specific quantification of Sophoranone, facilitating pharmacokinetic studies and investigations into its absorption, distribution, metabolism, and excretion (ADME) profile.
Q6: Are there any known sex-based differences in the pharmacokinetics of Sophoranone?
A8: While the pharmacokinetics of Sophoranone appear consistent between male and female rats, research indicates potential gender differences in the pharmacokinetics of (-)-maackiain, another compound present in Sophora tonkinensis extract. [] This highlights the need for further research into the potential impact of sex on Sophoranone's pharmacokinetic profile.
Q7: What are the potential applications of Sophoranone beyond cancer treatment?
A9: Besides its anticancer properties, Sophoranone's ability to promote muscle cell differentiation suggests its potential application in treating muscular disorders like paralytic strabismus. [] Further research is needed to explore this avenue fully.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




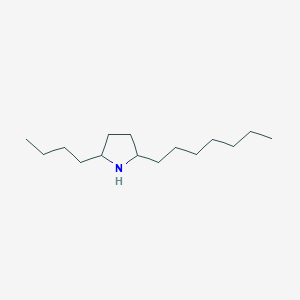
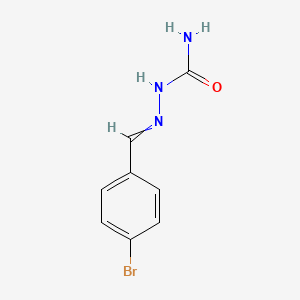
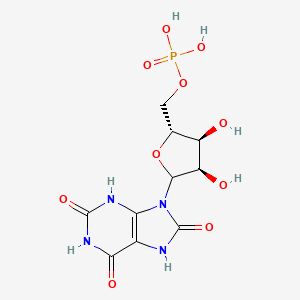
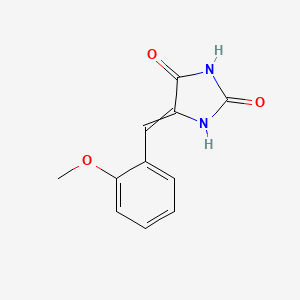
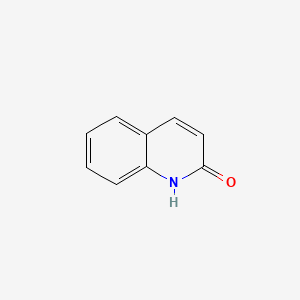
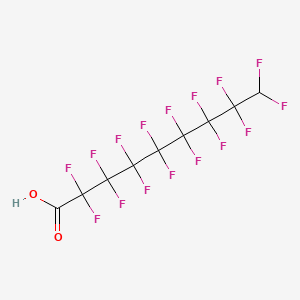
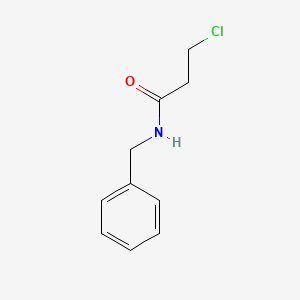

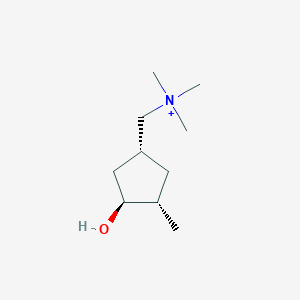


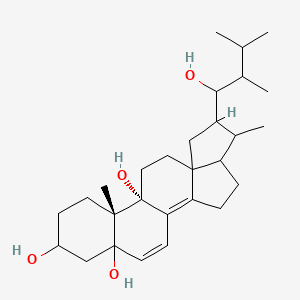
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B1204838.png)